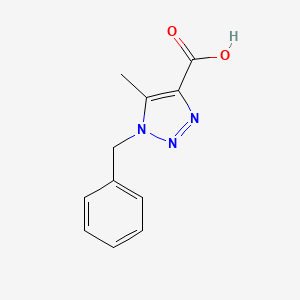

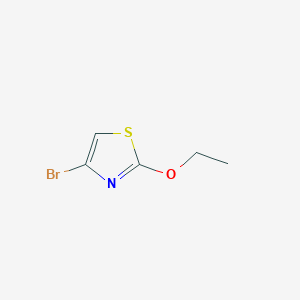

2-amino-N-(thien-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-amino-N-(thien-2-ylmethyl)benzamide" is a derivative of benzamide, which is a core structure for various pharmacologically active compounds. Benzamide derivatives are known for their biological properties and have been extensively studied for their potential as therapeutic agents. The compound is not directly mentioned in the provided papers, but its structural relatives have been synthesized and evaluated for various biological activities, including anticancer and anti-inflammatory effects, as well as their potential as histone deacetylase inhibitors .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the coupling of amine groups with carboxylic acid derivatives. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods highlight the versatility and adaptability of synthetic routes for creating benzamide derivatives, which could be applicable to the synthesis of "2-amino-N-(thien-2-ylmethyl)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was determined using single-crystal X-ray diffraction, which revealed intramolecular hydrogen bonding . These structural analyses are crucial for understanding the conformation and electronic properties of the compounds, which are essential for their biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The papers provided do not detail specific reactions for "2-amino-N-(thien-2-ylmethyl)benzamide," but they do describe reactions involving similar compounds. For instance, substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides were synthesized by reacting ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide . Understanding these reactions can provide insights into the reactivity and potential modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the crystal structure of a related compound showed stabilization by hydrogen bonds and π-π interactions, which can affect the compound's solubility and crystallinity . Additionally, the inductive and supramolecular effects in 2-amino-N-(2-hydroxyphenyl)benzamide were studied, revealing insights into bond distances and hydrogen bonding patterns that could influence the physical properties of similar compounds .

Aplicaciones Científicas De Investigación

1. Antioxidant and Antibacterial Activities

- Summary of Application: Benzamide compounds have been synthesized and tested for their antioxidant and antibacterial activities .

- Methods of Application: The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. Their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity. The new compounds were also tested for their in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

2. Bcr-Abl and Histone Deacetylase Inhibitors

- Summary of Application: Benzamide compounds have been designed and synthesized as novel Bcr-Abl and histone deacetylase dual inhibitors .

- Methods of Application: The compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 .

- Results: The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOLIILWKFPIOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383958 |

Source

|

| Record name | 2-amino-N-(thien-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(thien-2-ylmethyl)benzamide | |

CAS RN |

218158-03-3 |

Source

|

| Record name | 2-amino-N-(thien-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)

![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)